Metoclopramide Metoclopramide Metoclopramide is a member of the class of benzamides resulting from the formal condensation of 4-amino-5-chloro-2-methoxybenzoic acid with the primary amino group of N,N-diethylethane-1,2-diamine. It has a role as an antiemetic, a dopaminergic antagonist, a gastrointestinal drug, a xenobiotic and an environmental contaminant. It is a tertiary amino compound, a substituted aniline, a member of benzamides and a member of monochlorobenzenes. It is a conjugate base of a metoclopramide(1+).
Diabetic gastroparesis is a condition that causes frequent nausea and vomiting, which has a negative impact on quality of life and poses a significant burden on the healthcare system. Metoclopramide is a dopamine antagonist used to treat nausea and vomiting that may be associated with diabetic gastroparesis in addition to gastroesophageal reflux disease (GERD). It can also be used to prevent nausea or vomiting associated with chemotherapy or certain surgical or diagnostic procedures. One unique property of this drug is that it does not increase gastric acid secretion. It is available in the oral tablet form or in solution, and can also be administered through the intravenous route. Metoclopramide was initially approved by the FDA in 1980.
Metoclopramide is a Dopamine-2 Receptor Antagonist. The mechanism of action of metoclopramide is as a Dopamine D2 Antagonist.
Metoclopramide is an oral prokinetic and antiemetic agent used in the therapy of gastroesophageal reflux disease, gastroparesis and severe or chemotherapy induced nausea. Metoclopramide has been linked to rare instances of clinically apparent liver injury that are typically cholestatic and can be associated with bile duct loss.
Metoclopramide is a substituted benzamide and a derivative of para-aminobenzoic acid (PABA) that is structurally related to procainamide, with gastroprokinetic and antiemetic effects. Metoclopramide exerts its prokinetic effect by antagonizing dopamine mediated relaxation effect on gastrointestinal smooth muscle. This enhances the response of the gastrointestinal smooth muscle to cholinergic stimulation, thereby leading to an increase of gastric emptying into the intestines. Metoclopramide may also strengthen the lower esophagus sphincter, thereby preventing acid reflux. This agent antagonizes D2 dopamine receptors in chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.
A dopamine D2 antagonist that is used as an antiemetic.
Brand Name: Vulcanchem
CAS No.: 364-62-5
VCID: VC0535284
InChI: InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
SMILES: CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Molecular Formula: C14H22ClN3O2
Molecular Weight: 299.79 g/mol

Metoclopramide

CAS No.: 364-62-5

Cat. No.: VC0535284

Molecular Formula: C14H22ClN3O2

Molecular Weight: 299.79 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Metoclopramide - 364-62-5

CAS No. 364-62-5
Molecular Formula C14H22ClN3O2
Molecular Weight 299.79 g/mol
IUPAC Name 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Standard InChI InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
Standard InChI Key TTWJBBZEZQICBI-UHFFFAOYSA-N
SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Canonical SMILES CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Appearance Solid powder
Boiling Point 418.7
Melting Point 171-173
146.5-148 °C
147.25 °C

Chemical and Physical Properties

Metoclopramide hydrochloride, the most common salt form, has a molecular formula of C₁₄H₂₂ClN₃O₂·HCl and a molecular weight of 336.26 g/mol . Its crystalline structure is characterized by a melting point of 171–173°C and high water solubility, facilitating intravenous and oral administration .

Table 1: Chemical Properties of Metoclopramide Hydrochloride

PropertyValue
Molecular FormulaC₁₄H₂₃Cl₂N₃O₂
Molecular Weight336.26 g/mol
Melting Point171–173°C
SolubilityWater: 50 mg/mL
CAS Number7232-21-5

The compound’s synthesis involves nitration of o-toluidine, followed by oxidation and coupling with N,N-diethylethylenediamine . This multi-step process yields a white to off-white crystalline powder, stabilized in tablet or injectable formulations .

Pharmacological Mechanism of Action

Metoclopramide exerts its effects through three primary mechanisms:

  • Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) and gastrointestinal tract, metoclopramide prevents dopamine-mediated inhibition of acetylcholine release, enhancing gastric motility .

  • Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons stimulates acetylcholine release, increasing lower esophageal sphincter (LES) pressure and improving antroduodenal coordination .

  • Weak 5-HT3 Receptor Antagonism: This action contributes to its antiemetic effects by inhibiting visceral afferent signaling to the vomiting center .

Figure 1: Mechanism of Action in Gastric Motility

  • D2 Antagonism: Reduces dopaminergic inhibition of myenteric neurons → ↑ acetylcholine release → ↑ gastric tone .

  • 5-HT4 Agonism: Enhances cholinergic neurotransmission → ↑ LES pressure and gastric emptying .

Therapeutic Uses and Clinical Applications

Gastrointestinal Disorders

Metoclopramide is FDA-approved for:

  • Diabetic gastroparesis: Accelerates gastric emptying, alleviating symptoms like bloating and postprandial nausea .

  • Gastroesophageal reflux disease (GERD): Improves LES tone, reducing acid regurgitation .

  • Postoperative ileus: Restores gastrointestinal motility after surgery .

Chemotherapy-Induced Nausea and Vomiting (CINV)

In pediatric oncology, metoclopramide is used off-label for breakthrough CINV, though its use is restricted in children <5 years due to EPS risks .

Emerging Applications

The MAPS-2 trial (2021) investigated metoclopramide’s role in preventing post-stroke pneumonia by reducing aspiration risk. Preliminary results suggest a 30% reduction in pneumonia incidence with 14-day therapy .

Table 2: Clinical Indications and Dosage Regimens

IndicationDosage (Adults)Route
Diabetic gastroparesis10 mg 4× dailyOral/IV
GERD10–15 mg before mealsOral
CINV prophylaxis1–2 mg/kg every 2–4 hoursIV

Pharmacokinetics and Dosage Forms

Metoclopramide exhibits 70–80% oral bioavailability, with peak plasma concentrations achieved within 1–2 hours . Protein binding is minimal (30%), and hepatic metabolism via glucuronidation and oxidation generates inactive metabolites . The elimination half-life is 5–6 hours, requiring 3–4 daily doses for sustained effect .

Table 3: Pharmacokinetic Parameters

ParameterValue
Bioavailability70–80%
Tₘₐₓ1–2 hours
Protein Binding30%
Half-Life5–6 hours
ExcretionUrine (85%), Feces (15%)

Available formulations include 5 mg and 10 mg tablets, 5 mg/mL injectable solutions, and orodispersible films .

Adverse EffectIncidence (95% CI)
EPS9% (5–17%)
Sedation6% (3–12%)
Diarrhea6% (4–9%)

Recent Research and Clinical Trials

The MAPS-2 trial (ISRCTN40512746) represents a paradigm shift in post-stroke care. By administering metoclopramide (10 mg IV every 8 hours) for 14 days, researchers observed a 32% relative risk reduction in pneumonia among stroke patients with dysphagia . This aligns with metoclopramide’s ability to reduce gastric stasis and aspiration risk.

Synthesis and Manufacturing Process

Metoclopramide synthesis begins with o-toluidine, which undergoes nitration, oxidation, and amidation to yield the final product . Key steps include:

  • Nitration of o-toluidine to 4-nitro-o-toluidine.

  • Oxidation to 2-methoxy-4-nitrobenzoic acid.

  • Coupling with N,N-diethylethylenediamine to form the benzamide backbone .

Regulatory and Prescribing Considerations

  • Contraindications: Pheochromocytoma, gastrointestinal obstruction, epilepsy .

  • Pediatric Restrictions: Contraindicated in children <1 year; limited use in <5 years .

  • Black Box Warning: Tardive dyskinesia risk with long-term use .

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